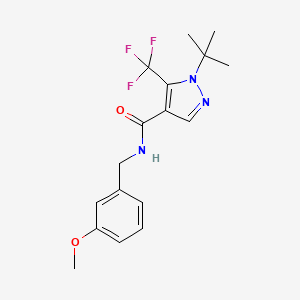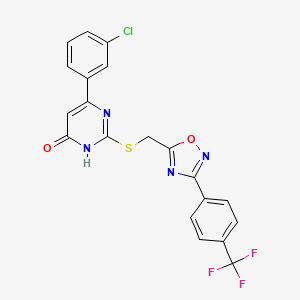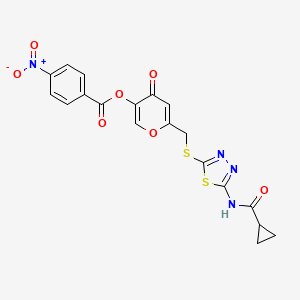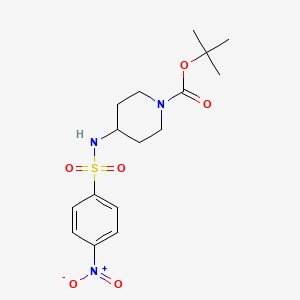
N-(4-bromo-2-(2-chlorobenzoyl)phenyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "N-(4-bromo-2-(2-chlorobenzoyl)phenyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide" is a complex organic molecule that likely exhibits a range of intermolecular interactions and potentially possesses biological activity. While the provided papers do not directly discuss this specific compound, they do provide insights into similar structures and their properties, which can be used to infer some aspects of the compound .
Synthesis Analysis
The synthesis of related compounds typically involves multi-step reactions, starting from basic aromatic or heteroaromatic compounds. For instance, substituted benzamide derivatives can be synthesized through reactions involving amines and acid chlorides or by the reduction of nitro compounds followed by condensation reactions . The synthesis process is often optimized for yield and may include steps like chlorination, aminolysis, and reduction . The specific synthesis route for "N-(4-bromo-2-(2-chlorobenzoyl)phenyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide" would likely involve the formation of the benzamide core followed by the introduction of the sulfonyl and pyrrolidinyl groups.
Molecular Structure Analysis
X-ray crystallography is a common technique used to determine the molecular structure of benzamide derivatives . These structures often exhibit intramolecular hydrogen bonding, which can significantly influence the molecular conformation . The orientation of different rings in the molecules can vary, leading to different crystal packing and polymorphism . Hirshfeld surface analysis and DFT calculations can provide further insights into the intermolecular interactions, such as hydrogen bonding and π-interactions, which are energetically significant and contribute to the stability of the molecular assembly .
Chemical Reactions Analysis
Benzamide derivatives can participate in various chemical reactions, depending on their functional groups. The presence of halogen substituents, like bromo or chloro groups, can make the molecule a candidate for further substitution reactions or for participating in cross-coupling reactions . The reactivity of the amide group and the presence of other substituents like the sulfonyl group can also lead to a range of possible chemical transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzamide derivatives are influenced by their molecular structure. Polymorphism can affect the thermal properties, as different polymorphs may exhibit distinct melting points and thermal stability . Spectroscopic methods such as IR, NMR, and mass spectrometry are used to characterize these compounds and confirm their structures . The presence of specific functional groups can also influence properties like solubility and reactivity.
科学的研究の応用
Ring Halogenation and Chemical Synthesis
N-(4-bromo-2-(2-chlorobenzoyl)phenyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide and related compounds have been studied for their potential in ring halogenation processes and chemical synthesis. For instance, Bovonsombat and Mcnelis (1993) explored the use of 1-Bromo-2,5-pyrrolidinedione (NBS) for ring halogenations of polyalkylbenzenes, a process relevant to the synthesis of mixed halogenated compounds like the one (Bovonsombat & Mcnelis, 1993).
Inhibitory Activity in Biochemical Processes
Another significant application is in inhibiting biochemical processes. Xu et al. (2006) described a novel class of benzamides, including derivatives similar to the queried compound, as inhibitors of the endo-beta-glucuronidase heparanase. These compounds have shown promising inhibitory activity, which is vital for potential therapeutic applications (Xu et al., 2006).
Development of Antagonists for Biological Targets
The development of non-peptide antagonists for biological targets like CCR5 is another research focus. Cheng De-ju (2015) synthesized derivatives, including N-allyl-2-chloro-N-(piperidin-4-yl)benzamide, demonstrating the potential of such compounds in biological applications (Cheng De-ju, 2015).
Structural and Interaction Studies
Research by Saeed et al. (2020) delves into the structural characterization and intermolecular interactions of antipyrine derivatives, which is essential for understanding the physical and chemical properties of such compounds (Saeed et al., 2020).
Antifungal and Antimicrobial Properties
Compounds with similar structures have been studied for their antifungal and antimicrobial properties. For example, Ienascu et al. (2018) investigated N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives for their effectiveness against various fungal and bacterial strains (Ienascu et al., 2018).
特性
IUPAC Name |
N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-4-pyrrolidin-1-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20BrClN2O4S/c25-17-9-12-22(20(15-17)23(29)19-5-1-2-6-21(19)26)27-24(30)16-7-10-18(11-8-16)33(31,32)28-13-3-4-14-28/h1-2,5-12,15H,3-4,13-14H2,(H,27,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXSBYWXBWPZWFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C(C=C(C=C3)Br)C(=O)C4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20BrClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
547.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-bromo-2-(2-chlorobenzoyl)phenyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[2-(2,2-Difluoroethoxy)pyridine-4-carbonyl]morpholine-3-carbonitrile](/img/structure/B3013865.png)
![Methyl 2-[(oxan-4-yl)amino]acetate hydrochloride](/img/structure/B3013868.png)
![4-(N,N-diallylsulfamoyl)-N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)benzamide](/img/structure/B3013869.png)
![N-[(3-Propoxyphenyl)methyl]-N-(pyridin-3-ylmethyl)prop-2-enamide](/img/structure/B3013870.png)

![4-({7-cyclopentyl-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl}oxy)piperidine dihydrochloride](/img/structure/B3013874.png)
![(4-Chlorophenyl)-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]methanone](/img/structure/B3013875.png)

![4-{3-[(2-Chloro-6-fluorobenzyl)oxy]phenyl}-2-(4-pyridinyl)pyrimidine](/img/structure/B3013878.png)




